[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate
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Overview
Description
[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate is a complex organic compound that features multiple functional groups, including acetyloxy, dichlorophenoxy, and acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxan Ring: The oxan ring can be synthesized through a cyclization reaction involving a suitable diol and an epoxide under acidic or basic conditions.
Introduction of Acetyloxy Groups: Acetylation of hydroxyl groups on the oxan ring can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Attachment of the Dichlorophenoxy Group: This step involves a nucleophilic substitution reaction where a dichlorophenol derivative reacts with an appropriate leaving group on the oxan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the dichlorophenoxy group, potentially converting it to a less chlorinated phenoxy derivative.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the amide bond can be cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Less chlorinated phenoxy derivatives.
Substitution: Various substituted amides or thiol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
The compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of the dichlorophenoxy and acetamido groups, which are known to exhibit biological activity.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential as drug candidates. The acetamido group, in particular, is a common motif in many pharmaceuticals.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which [3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt cell membrane integrity or inhibit essential enzymes in microorganisms. The molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy group.
Acetaminophen: Contains an acetamido group and is widely used as an analgesic and antipyretic.
Acetylsalicylic acid (Aspirin): Features an acetyloxy group and is used as an anti-inflammatory drug.
Uniqueness
What sets [3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate apart is the combination of these functional groups within a single molecule, providing a unique platform for multifunctional applications
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2NO9/c1-9(24)23-17-19(30-12(4)27)18(29-11(3)26)16(8-28-10(2)25)32-20(17)31-15-6-5-13(21)7-14(15)22/h5-7,16-20H,8H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAAADFOPLSXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)Cl)Cl)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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